molecular formula C18H12N2O6 B11997084 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-methylprop-2-enoate

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-methylprop-2-enoate

Cat. No.: B11997084
M. Wt: 352.3 g/mol
InChI Key: YEVPWPZVNJIVGS-UHFFFAOYSA-N
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Description

2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER is a synthetic organic compound It is characterized by the presence of an acrylic acid ester group and a nitro-substituted isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER typically involves the esterification of 2-methacrylic acid with a phenol derivative that contains the nitro-substituted isoindoline group. Common reagents for this esterification include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, similar compounds are often investigated for their potential as drug candidates due to their ability to interact with biological targets.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER would depend on its specific application. For example, if used as a drug candidate, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The nitro group could be involved in redox reactions, while the ester group might undergo hydrolysis in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methacrylic acid esters: These compounds share the methacrylic acid ester group but may have different substituents on the phenyl ring.

    Nitro-substituted isoindolines: These compounds share the nitro-substituted isoindoline moiety but may have different ester groups.

Uniqueness

The uniqueness of 2-ME-ACRYLIC ACID 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C18H12N2O6

Molecular Weight

352.3 g/mol

IUPAC Name

[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H12N2O6/c1-10(2)18(23)26-12-8-6-11(7-9-12)19-16(21)13-4-3-5-14(20(24)25)15(13)17(19)22/h3-9H,1H2,2H3

InChI Key

YEVPWPZVNJIVGS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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